N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of furan, chromen, and benzodioxol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual moieties, followed by their coupling through amide bond formation. For instance, the furan moiety can be synthesized via the cyclization of appropriate precursors, while the chromen and benzodioxol moieties can be prepared through well-established synthetic routes involving cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan and chromen moieties can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and chromen rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce dihydrofuran or dihydrochromen derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan, chromen, and benzodioxol moieties can interact with different biological pathways, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their biological activities.
Coumarin derivatives: These compounds also feature chromen moieties and have been explored for their antimicrobial and other biological activities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to its combination of furan, chromen, and benzodioxol moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21NO8 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C25H21NO8/c1-30-19-9-14(10-20-24(19)33-13-32-20)17(11-21(27)26-12-15-5-4-8-31-15)22-23(28)16-6-2-3-7-18(16)34-25(22)29/h2-10,17,28H,11-13H2,1H3,(H,26,27) |
InChI Key |
TUZFFUIVEYXTNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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